2-{[2-(4-methoxyphenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}-N-(propan-2-yl)acetamide
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Overview
Description
2-{[2-(4-methoxyphenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}-N-(propan-2-yl)acetamide is a complex organic compound that belongs to the class of pyrazolo[1,5-a]pyrazine derivatives.
Preparation Methods
The synthesis of 2-{[2-(4-methoxyphenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}-N-(propan-2-yl)acetamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps :
Formation of the pyrazolo[1,5-a]pyrazine core: This step involves the cyclization of appropriate precursors under controlled conditions.
Introduction of the 4-methoxyphenyl group: This is achieved through a substitution reaction using suitable reagents.
Attachment of the sulfanyl group:
Acetamide formation: The final step involves the formation of the acetamide group through a condensation reaction with isopropylamine.
Industrial production methods may involve optimization of these steps to improve yield and scalability .
Chemical Reactions Analysis
2-{[2-(4-methoxyphenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}-N-(propan-2-yl)acetamide undergoes various chemical reactions, including :
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfanyl group can be replaced by other nucleophiles under appropriate conditions.
The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
2-{[2-(4-methoxyphenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}-N-(propan-2-yl)acetamide has several scientific research applications, including :
Medicinal Chemistry: This compound has shown potential as a lead compound for the development of new drugs targeting various diseases, including cancer and infectious diseases.
Chemical Biology: It is used as a probe to study biological processes and interactions at the molecular level.
Materials Science: The compound’s unique photophysical properties make it suitable for use in the development of new materials for optoelectronic applications.
Mechanism of Action
The mechanism of action of 2-{[2-(4-methoxyphenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}-N-(propan-2-yl)acetamide involves its interaction with specific molecular targets and pathways . The compound is known to inhibit certain enzymes and receptors, leading to the modulation of cellular processes. For example, it may inhibit kinases involved in cell signaling pathways, thereby affecting cell proliferation and survival.
Comparison with Similar Compounds
2-{[2-(4-methoxyphenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}-N-[3-(trifluoromethyl)phenyl]acetamide: This compound has a trifluoromethyl group instead of an isopropyl group, which may affect its biological activity and chemical properties.
2-{[2-(4-methoxyphenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}-N-[(4-methylphenyl)methyl]acetamide: This compound has a methylphenyl group, which may influence its interactions with molecular targets.
Properties
Molecular Formula |
C18H20N4O2S |
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Molecular Weight |
356.4 g/mol |
IUPAC Name |
2-[2-(4-methoxyphenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl-N-propan-2-ylacetamide |
InChI |
InChI=1S/C18H20N4O2S/c1-12(2)20-17(23)11-25-18-16-10-15(21-22(16)9-8-19-18)13-4-6-14(24-3)7-5-13/h4-10,12H,11H2,1-3H3,(H,20,23) |
InChI Key |
SLKDTTXOCAEHIF-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)NC(=O)CSC1=NC=CN2C1=CC(=N2)C3=CC=C(C=C3)OC |
Origin of Product |
United States |
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